REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.BrCC#[N:13].C(=O)([O-])[O-].[K+].[K+].C[C:21]([CH3:23])=O>>[NH2:13][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][N:4]([CH2:21][CH3:23])[CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)CCO
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with saturated brine and water successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
DISSOLUTION
|
Details
|
To the residue dissolved in methanol(60 ml)
|
Type
|
ADDITION
|
Details
|
were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in chloroform
|
Type
|
FILTRATION
|
Details
|
After a filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1CCN(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |